

Alflutinib In Vitro Cell-Based Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

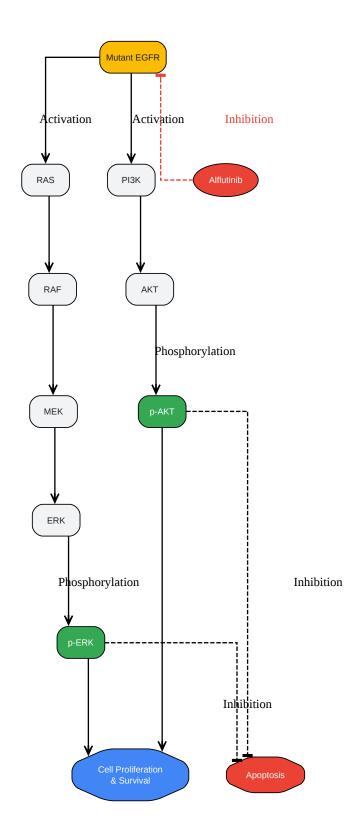
Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3] Alflutinib demonstrates high potency and selectivity for mutant EGFR over wild-type EGFR, thereby offering a promising therapeutic window.[4] This document provides detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of Alflutinib.

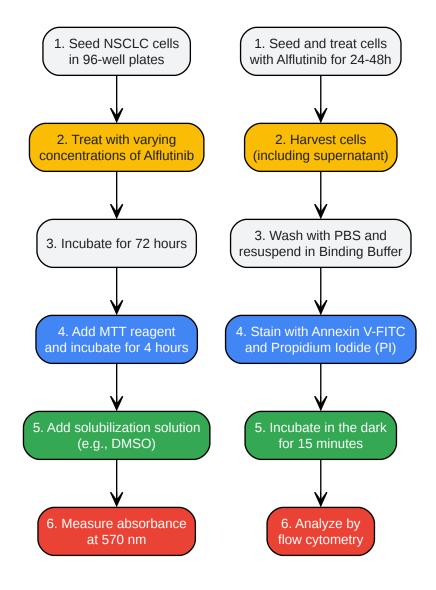
Mechanism of Action

Alflutinib selectively and irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its autophosphorylation and downstream signaling.[5] This blockade primarily affects the PI3K/AKT and MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.[5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.









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